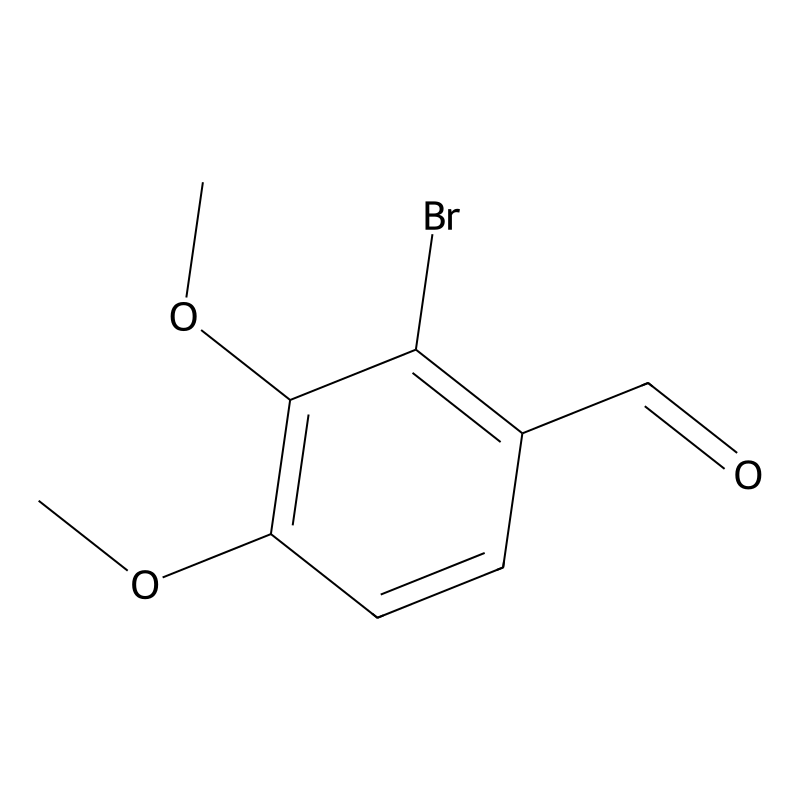

2-Bromo-3,4-dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Materials

Field: Materials Science

Results or Outcomes: The synthesized material was found to belong to the monoclinic system with the centrosymmetric space group P 2 1 / n. The optical property of the grown crystal was analyzed by UV–Vis–NIR studies and determines the optical band gap, the refractive index, the optical conductivity and the Urbach energy .

Use in Food and Cosmetics

Field: Food Science and Cosmetology

Application Summary: 2-Bromo-3,4-dimethoxybenzaldehyde is used in the food industry and in cosmetics. It is used in frosting, baked goods, and candy . It is also used in small amounts in cosmetic fragrance formulas .

Methods of Application: The specific methods of application in food and cosmetics would depend on the specific product being made. It is generally used as a flavoring or fragrance agent, added during the manufacturing process .

Results or Outcomes: The use of 2-Bromo-3,4-dimethoxybenzaldehyde in these applications enhances the sensory experience of the products, contributing to their taste or smell .

Synthesis of Substituted 2-Bromobenzaldehydes

Field: Organic Chemistry

Application Summary: 2-Bromo-3,4-dimethoxybenzaldehyde is used in the synthesis of substituted 2-bromobenzaldehydes . This is achieved through the selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation .

Methods of Application: The synthesis involves the use of palladium catalysis to activate the C-H bonds of the benzaldoxime, followed by bromination .

2-Bromo-3,4-dimethoxybenzaldehyde is an aromatic compound characterized by the presence of two methoxy groups and a bromine atom attached to a benzaldehyde moiety. Its molecular formula is and it has a molecular weight of approximately 245.07 g/mol. The compound is known for its solid state at room temperature, with a melting point ranging from 146.0 to 152.0 °C. Its structure consists of a benzene ring substituted with a bromine atom and two methoxy groups at the 3 and 4 positions, contributing to its unique chemical properties and reactivity.

Currently, there is no scientific research available on the specific mechanism of action of 2-Bromo-3,4-dimethoxybenzaldehyde.

- Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.

- Aldehyde: Aldehydes can be flammable and may irritate the skin, eyes, and respiratory system.

- Electrophilic Aromatic Substitution: The presence of the bromine atom makes the compound susceptible to further substitution reactions, allowing for the introduction of other substituents.

- Nucleophilic Reactions: The aldehyde group can undergo nucleophilic addition reactions, making it useful in synthesizing more complex molecules.

- Reduction Reactions: The aldehyde functionality can be reduced to alcohols or other derivatives.

Research indicates that compounds similar to 2-Bromo-3,4-dimethoxybenzaldehyde exhibit various biological activities, including:

- Antimicrobial Properties: Certain derivatives show effectiveness against bacterial and fungal strains.

- Antioxidant Activity: The compound may possess antioxidant properties, contributing to its potential therapeutic applications.

- Cytotoxicity: Some studies suggest that it may have cytotoxic effects on cancer cell lines, warranting further investigation into its medicinal potential.

The synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde can be achieved through several methods:

- Electrophilic Aromatic Substitution: This method involves the bromination of 3,4-dimethoxybenzaldehyde using bromine or a brominating agent like potassium bromate under controlled conditions. This reaction typically yields the brominated product with good selectivity due to the directing effects of the methoxy groups .

- Bromination with N-Bromosuccinimide: An alternative method involves using N-bromosuccinimide in a solvent such as dimethylformamide, which allows for selective bromination at specific positions on the aromatic ring .

2-Bromo-3,4-dimethoxybenzaldehyde has several applications in organic synthesis and medicinal chemistry:

- Intermediate in Synthesis: It serves as an important intermediate for synthesizing various biologically active compounds and pharmaceuticals.

- Research Tool: The compound is utilized in studies exploring structure-activity relationships in medicinal chemistry.

- Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Studies on the interactions of 2-Bromo-3,4-dimethoxybenzaldehyde with biological systems have revealed insights into its potential therapeutic uses:

- Binding Studies: Research has shown that this compound can interact with specific biological targets, influencing enzymatic activity or receptor binding.

- Mechanistic Studies: Investigations into its mechanism of action are ongoing, focusing on how it affects cellular pathways and processes.

Several compounds share structural similarities with 2-Bromo-3,4-dimethoxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4,5-dimethoxybenzaldehyde | Bromine at position 2; methoxy groups at positions 4 and 5 | Often used in cross-coupling reactions |

| 3-Bromo-4-methoxybenzaldehyde | Bromine at position 3; one methoxy group at position 4 | Less sterically hindered than 2-bromo analogs |

| Veratraldehyde | No bromine; two methoxy groups at positions 3 and 4 | Serves as a precursor for various synthetic routes |

| 6-Bromo-2,3-dimethoxybenzaldehyde | Bromine at position 6; methoxy groups at positions 2 and 3 | Exhibits different electrophilic properties |

These compounds exhibit unique reactivity patterns based on their substituents' positions and electronic effects, making them valuable in synthetic chemistry.